Dihydrogentrifluoride

Laboratory safety HF reagent handling Green chemistry

Replace hazardous liquid HF-amine complexes with this solid, non-volatile HF equivalent immobilized on Amberlyst A-26 macroporous resin (7 mmol HF/g). Handle safely in standard glassware—no specialized HF ventilation required. Simple filtration workup eliminates aqueous quench and hazardous waste. Enables continuous-flow hydrofluorination (92% NMR yield) inaccessible to Olah's reagent. Altered stereoselectivity delivers endo-fluorinated scaffolds for medicinal chemistry. Ideal for labs lacking HF infrastructure.

Molecular Formula F3H2-
Molecular Weight 59.01
CAS No. 12260-12-7
Cat. No. B1143970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrogentrifluoride
CAS12260-12-7
Molecular FormulaF3H2-
Molecular Weight59.01
Structural Identifiers
SMILESF.F.[F-]
InChIInChI=1S/3FH/h3*1H/p-1
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydrogentrifluoride Polymer-Supported: Essential Product Overview and Procurement Baseline


Dihydrogentrifluoride polymer-supported (CAS 12260-12-7) is a solid anhydrous hydrogen fluoride (HF) equivalent reagent, wherein the H₂F₃⁻ anion is immobilized on a macroporous anion exchange resin (typically Amberlyst A-26) with a loading capacity of approximately 7 mmol HF/g of resin [1]. This immobilized format transforms volatile, highly corrosive liquid hydrogen fluoride into a free-flowing, non-volatile solid that can be handled in standard laboratory glassware or plastic apparatus without specialized HF-handling infrastructure . The reagent serves as a convenient source of nucleophilic fluoride for hydrofluorination of alkenes and alkynes, ring-opening of epoxides and aziridines, and halofluorination reactions [2].

Why Dihydrogentrifluoride Polymer-Supported Cannot Be Substituted with Generic HF-Amine Complexes


Generic substitution of dihydrogentrifluoride polymer-supported with liquid HF-amine complexes such as Olah's reagent (70% HF/30% pyridine) or triethylamine trihydrofluoride (Et₃N·3HF) fails across three critical procurement-relevant dimensions: physical handling safety, workup complexity, and reaction selectivity. Liquid HF-amine complexes remain corrosive, volatile liquids that require specialized containment and neutralization of excess HF during aqueous workup, generating hazardous waste streams [1]. In contrast, the polymer-supported format provides a non-volatile solid that can be removed by simple filtration and regenerated for reuse, eliminating aqueous quench steps and associated waste . Critically, the heterogeneous polymer microenvironment also alters reaction stereoselectivity and product distribution compared to homogeneous HF-amine reagents—a differentiation with direct consequences for product purity and downstream purification costs [2].

Dihydrogentrifluoride Polymer-Supported: Quantitative Differentiation Evidence for Scientific Selection


Physical State and Safety Profile: Solid vs. Liquid HF-Amine Complexes

Dihydrogentrifluoride polymer-supported exists as a free-flowing, non-volatile solid with HF immobilized on Amberlyst A-26 resin, enabling handling in standard glass or plastic apparatus without specialized HF infrastructure. In contrast, Olah's reagent (70% HF/30% pyridine) and triethylamine trihydrofluoride remain corrosive liquids that require stringent containment protocols and neutralization of excess HF during workup, generating hazardous aqueous waste streams [1]. Thermostability testing of A26-HF (30% wt/wt HF loading) demonstrated only a 2 wt% loss of HF when exposed to air at room temperature for 30 hours, confirming minimal volatile HF release under ambient conditions .

Laboratory safety HF reagent handling Green chemistry

Regioselectivity in Norbornadiene Fluorination: Enhanced Endo Attack vs. HF-Pyridine

Fluorination and halofluorination of norbornadiene using polymer-supported hydrogen fluoride resulted in a large increase in halonortricyclane formation and enhanced endo attack of the electrophile compared to reactions conducted in the presence of hydrogen fluoride-pyridine (Olah's reagent) [1]. The polymer matrix microenvironment alters the approach trajectory of the electrophilic species, shifting product distribution toward endo isomers—a selectivity outcome not achievable with homogeneous HF-amine reagents under identical reaction conditions [2].

Stereoselective fluorination Halofluorination Norbornadiene derivatives

Hydrofluorination of Electrophilic Alkynes: Good Yields with Filtration-Only Workup

Polymer-supported dihydrogentrifluoride effects HF addition to activated carbon-carbon triple bonds, yielding functional fluoroalkenes in good yields [1]. The reaction proceeds with electrophilic alkynes, and the heterogeneous nature of the reagent enables simple product isolation via filtration, eliminating the aqueous quench and extraction steps required when using homogeneous HF sources such as Olah's reagent or Et₃N·3HF . While the original 1985 communication reports yields qualitatively as 'good' without specifying exact percentages, the methodology establishes the feasibility of polymer-supported HF for alkyne hydrofluorination with operational simplicity unmatched by liquid alternatives.

Alkyne hydrofluorination Fluoroalkene synthesis Electrophilic addition

Flow Hydrofluorination Performance: 92% NMR Yield in Continuous-Flow Reactor

A26-HF (ion-exchange resin-supported hydrogen fluoride, 30% wt/wt HF loading) was successfully packed into a plastic column and employed for continuous-flow hydrofluorination of 3-methylbut-3-en-1-yl benzoate, yielding 3-fluoro-3-methylbutyl benzoate in 92% NMR yield . This represents the first reported demonstration of hydrofluorination in a continuous-flow reactor using a solid HF equivalent—a capability inaccessible with liquid HF-amine complexes due to their corrosive nature and incompatibility with standard flow equipment materials .

Flow chemistry Continuous manufacturing Hydrofluorination

Reagent Recyclability and Waste Reduction: Filtration Recovery vs. Single-Use Liquid HF Reagents

Following reaction completion, polymer-supported dihydrogentrifluoride can be recovered by simple filtration and regenerated for subsequent use, whereas liquid HF-amine complexes such as Olah's reagent and Et₃N·3HF are consumed in a single use and require neutralization of excess HF, generating aqueous fluoride waste that demands specialized disposal . The heterogeneous nature of the polymer-supported reagent eliminates the need for pyridine or triethylamine separation during workup, which are required for liquid HF-amine complex-based reactions .

Green chemistry Reagent recycling Sustainable synthesis

Dihydrogentrifluoride Polymer-Supported: Validated Research and Industrial Application Scenarios


Continuous-Flow Hydrofluorination for Scalable Fluoroalkane Synthesis

The A26-HF resin (30% wt/wt HF loading) can be packed into plastic columns for continuous-flow hydrofluorination of alkenes, achieving 92% NMR yield in the conversion of 3-methylbut-3-en-1-yl benzoate to 3-fluoro-3-methylbutyl benzoate . This flow-compatible solid HF equivalent enables precise control of residence time and heat transfer while eliminating operator exposure to volatile HF—a capability inaccessible with liquid Olah's reagent or Et₃N·3HF, which have no reported continuous-flow hydrofluorination applications due to corrosivity and material compatibility constraints . Process development laboratories and manufacturing facilities seeking scalable, safe fluorination workflows should prioritize this reagent for flow chemistry implementation.

Stereoselective Synthesis of Endo-Fluorinated Norbornane Derivatives

Fluorination and halofluorination of norbornadiene in the presence of polymer-supported dihydrogentrifluoride results in enhanced endo attack of the electrophile and a large increase in halonortricyclane formation compared to reactions using hydrogen fluoride-pyridine (Olah's reagent) . This altered stereoselectivity, attributed to the polymer matrix microenvironment, provides synthetic access to endo-fluorinated norbornane scaffolds that are difficult to obtain using homogeneous liquid HF-amine reagents . Medicinal chemistry and agrochemical discovery programs requiring stereochemically defined fluorinated carbocyclic building blocks represent the primary application scenario for this unique selectivity profile.

Hydrofluorination of Electrophilic Alkynes with Filtration-Only Product Isolation

Polymer-supported dihydrogentrifluoride enables HF addition to activated carbon-carbon triple bonds, yielding functional fluoroalkenes with product isolation achieved by simple filtration of the solid reagent . This operational simplicity contrasts sharply with liquid HF-amine complexes, which require aqueous quench of excess HF and extraction of the amine base during workup . Laboratories synthesizing fluorinated olefin intermediates for materials science, pharmaceutical building blocks, or specialty chemicals benefit from reduced processing time and minimized hazardous waste generation when employing this heterogeneous HF source.

Laboratory-Scale Fluorination in Facilities Without Dedicated HF Infrastructure

The solid, non-volatile nature of polymer-supported dihydrogentrifluoride (7 mmol HF/g loading on Amberlyst A-26 resin) enables its safe handling in standard glassware or plastic apparatus without specialized HF ventilation, containment, or neutralization systems . Thermostability testing confirms only 2 wt% HF loss after 30 hours of ambient air exposure, validating minimal volatile HF release under typical laboratory conditions . This reagent is particularly suited for academic research laboratories, core facilities, and small-scale industrial R&D operations that lack dedicated HF handling infrastructure but require reliable nucleophilic fluorination capability for alkene, alkyne, and epoxide substrates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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